molecular formula C11H7BrFNO2 B7465223 N-(4-bromo-2-fluorophenyl)furan-3-carboxamide

N-(4-bromo-2-fluorophenyl)furan-3-carboxamide

Cat. No. B7465223
M. Wt: 284.08 g/mol
InChI Key: QIJXNPQQZKLBKJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-bromo-2-fluorophenyl)furan-3-carboxamide, commonly known as BFF, is a chemical compound that has gained significant attention in the scientific community due to its potential use in various fields such as medicinal chemistry, biochemistry, and pharmacology. BFF is a heterocyclic compound that contains a furan ring and a carboxamide group, which makes it a versatile molecule for synthesizing different derivatives.

Mechanism of Action

The exact mechanism of action of BFF is not fully understood, but it is believed to act by inhibiting specific enzymes or receptors involved in various cellular pathways. For instance, BFF has been reported to inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in gene expression regulation. BFF has also been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of pro-inflammatory mediators.
Biochemical and Physiological Effects:
BFF has been shown to have diverse biochemical and physiological effects, including anti-cancer, anti-inflammatory, and neuroprotective effects. BFF has also been reported to have antioxidant properties and can scavenge free radicals, which are implicated in various diseases such as cancer, neurodegenerative disorders, and cardiovascular diseases.

Advantages and Limitations for Lab Experiments

BFF has several advantages for lab experiments, including its high purity, stability, and ease of synthesis. However, BFF has some limitations, such as its low solubility in water and limited availability, which can hinder its use in some experiments.

Future Directions

There are several future directions for BFF research, including the development of new derivatives with enhanced activity and specificity towards specific targets. Moreover, the use of BFF in combination with other drugs or therapies could potentiate its effects and reduce its limitations. Further studies are also needed to elucidate the exact mechanism of action of BFF and its potential use in different diseases.
In conclusion, BFF is a promising chemical compound that has shown significant potential in various fields, including medicinal chemistry, biochemistry, and pharmacology. BFF has diverse biochemical and physiological effects and has been extensively studied for its potential use as a drug candidate for various diseases. Further research is needed to fully understand its mechanism of action and potential use in different diseases.

Synthesis Methods

The synthesis of BFF involves a multi-step process that starts with the preparation of 4-bromo-2-fluoroaniline, which is then coupled with furan-3-carboxylic acid using a coupling agent such as EDCI or DCC to obtain BFF. This method has been optimized to achieve high yields and purity of the final product.

Scientific Research Applications

BFF has been extensively studied for its potential use as a drug candidate for various diseases such as cancer, inflammation, and neurological disorders. Several studies have reported the anticancer activity of BFF against different cancer cell lines, including breast, lung, and colon cancer cells. BFF has also shown promising results in reducing inflammation by inhibiting the production of pro-inflammatory cytokines. Moreover, BFF has been reported to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.

properties

IUPAC Name

N-(4-bromo-2-fluorophenyl)furan-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7BrFNO2/c12-8-1-2-10(9(13)5-8)14-11(15)7-3-4-16-6-7/h1-6H,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIJXNPQQZKLBKJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Br)F)NC(=O)C2=COC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7BrFNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-bromo-2-fluorophenyl)furan-3-carboxamide

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